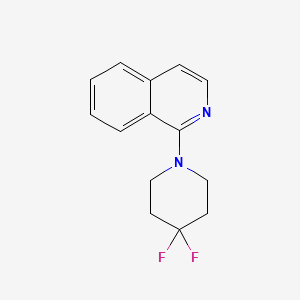
1-(4,4-Difluoropiperidin-1-yl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4-Difluoropiperidin-1-yl)isoquinoline is a fluorinated isoquinoline derivative that has garnered attention due to its unique chemical properties and potential applications in various fields. The compound features a piperidine ring substituted with two fluorine atoms at the 4-position, attached to an isoquinoline core. This structural configuration imparts distinct physicochemical characteristics, making it a valuable subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4-Difluoropiperidin-1-yl)isoquinoline typically involves the reaction of isoquinoline derivatives with 4,4-difluoropiperidine. One common method includes the use of trifluoroacetic acid in dichloromethane as a solvent. The reaction is carried out at room temperature, followed by extraction and purification steps to isolate the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis protocols. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4,4-Difluoropiperidin-1-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4,4-Difluoropiperidin-1-yl)isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-(4,4-Difluoropiperidin-1-yl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s fluorinated piperidine ring enhances its binding affinity to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as altering neurotransmitter levels or inhibiting specific enzymes involved in disease pathways .
Comparación Con Compuestos Similares
1-(4-Fluoropiperidin-1-yl)isoquinoline: A mono-fluorinated analog with similar but less pronounced properties.
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone: Another fluorinated isoquinoline derivative with distinct applications in materials science.
Uniqueness: 1-(4,4-Difluoropiperidin-1-yl)isoquinoline stands out due to its dual fluorination, which imparts unique electronic and steric effects. These effects enhance its stability, reactivity, and potential bioactivity compared to its mono-fluorinated or non-fluorinated counterparts.
Propiedades
Fórmula molecular |
C14H14F2N2 |
|---|---|
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
1-(4,4-difluoropiperidin-1-yl)isoquinoline |
InChI |
InChI=1S/C14H14F2N2/c15-14(16)6-9-18(10-7-14)13-12-4-2-1-3-11(12)5-8-17-13/h1-5,8H,6-7,9-10H2 |
Clave InChI |
DCENLXRENRWRDC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(F)F)C2=NC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4-Difluoro-1-{1-[(3-fluorophenyl)methyl]piperidine-4-carbonyl}piperidine](/img/structure/B15121020.png)
![3-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B15121021.png)
![4-bromo-1-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B15121022.png)
![4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B15121045.png)
![4-(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)piperazin-2-one](/img/structure/B15121049.png)
![6-Chloro-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]quinazoline](/img/structure/B15121057.png)
![2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B15121065.png)
![1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methoxyphenyl)piperazine](/img/structure/B15121076.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methoxypyrimidine](/img/structure/B15121077.png)
![1-Phenyl-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B15121083.png)
![[2-(6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenoxy]acetic acid](/img/structure/B15121086.png)
![N,5-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)pyrimidin-2-amine](/img/structure/B15121092.png)
![4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15121100.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B15121103.png)
